2-Amino-5-bromo-4-t-butylthiazole
Overview
Description
2-Amino-5-bromo-4-t-butylthiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a tert-butyl group at the 4-position. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-t-butylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-tert-butylthiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-t-butylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-amino-5-substituted-4-t-butylthiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-Amino-5-bromo-4-t-butylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-t-butylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. Additionally, its structural features allow it to interact with cellular pathways involved in inflammation and cancer, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-5-chlorothiazole
- 2-Amino-4-ethylthiazole
Uniqueness
2-Amino-5-bromo-4-t-butylthiazole is unique due to the presence of the bromine atom and the tert-butyl group, which confer distinct chemical reactivity and biological activity. The bromine atom allows for versatile substitution reactions, while the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Biological Activity
2-Amino-5-bromo-4-t-butylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a bromine atom and a tert-butyl group, which may contribute to its distinct biological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains:
- Amino group : Contributes to its reactivity and potential for biological interactions.
- Bromine atom : Enhances lipophilicity and may influence binding interactions with biological targets.
- Tert-butyl group : Increases steric hindrance, which may affect the compound's interaction with enzymes and receptors.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including drug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiazole derivatives are also explored for their anticancer potential. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that these compounds can selectively target cancer cells while sparing normal cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Apoptosis induction |
MCF-7 (breast cancer) | 12 | Cell cycle arrest |
A549 (lung cancer) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies involving carrageenan-induced paw edema in rats revealed significant anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
- Receptor Interaction : It has been suggested that this thiazole derivative can interact with various receptors, modulating signaling pathways related to inflammation and cancer progression.
- DNA Intercalation : Some thiazole derivatives act as groove binders or intercalators in DNA, affecting gene expression and cellular proliferation .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Activity : A study assessing the cytotoxicity of various thiazole derivatives reported that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM against different cancer cell lines, indicating significant potential for further development .
- Antimicrobial Efficacy : Another investigation demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .
- Anti-inflammatory Trials : Experimental models showed that this compound significantly reduced inflammation markers in vivo, supporting its use in treating chronic inflammatory conditions .
Properties
IUPAC Name |
5-bromo-4-tert-butyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2S/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKLPWWFGUPXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352554 | |
Record name | 2-Amino-5-bromo-4-t-butylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82202-32-2 | |
Record name | 5-Bromo-4-(1,1-dimethylethyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82202-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-4-t-butylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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